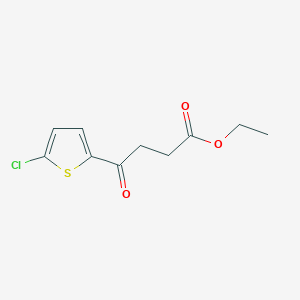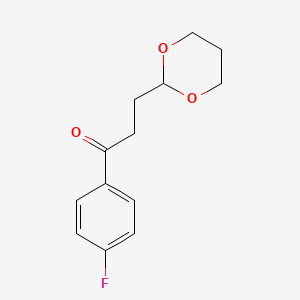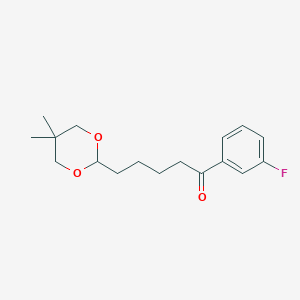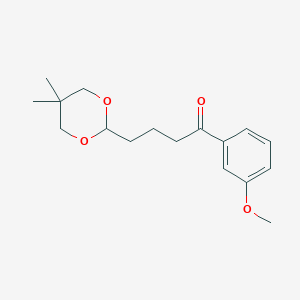
Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is an organic compound that belongs to the class of thienyl ketones. This compound is characterized by the presence of a thienyl ring substituted with a chlorine atom and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product.
Claisen Condensation:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature, inert atmosphere
-
Substitution
Reagents: Sodium methoxide, sodium ethoxide
Conditions: Reflux conditions, polar solvents
Major Products Formed
Oxidation: 5-chloro-2-thiophenecarboxylic acid
Reduction: Ethyl 4-(5-chloro-2-thienyl)-4-hydroxybutanoate
Substitution: Various substituted thienyl derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-(2-thienyl)-4-oxobutanoate: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
Ethyl 4-(5-bromo-2-thienyl)-4-oxobutanoate: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.
Ethyl 4-(5-methyl-2-thienyl)-4-oxobutanoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-2-14-10(13)6-3-7(12)8-4-5-9(11)15-8/h4-5H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTDCLHXLRTBME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645854 |
Source


|
| Record name | Ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473694-31-4 |
Source


|
| Record name | Ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














